Hpk1-IN-24

HPK1/MAP4K1 inhibition kinase assay cancer immunotherapy

Hpk1-IN-24 (also designated HPK1-IN-24 or Example is a synthetic small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1), a serine/threonine kinase in the MAP4K family that functions as a negative regulator of T cell receptor (TCR) signaling and T cell activation. The compound is characterized by a 1H-indazole core scaffold with a 2-fluoro-6-methylphenyl substituent and a 1-methyl-1H-pyrazol-4-yl moiety, with molecular formula C₁₉H₁₄FN₅ and molecular weight 331.35 g/mol.

Molecular Formula C19H14FN5
Molecular Weight 331.3 g/mol
Cat. No. B12410329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-24
Molecular FormulaC19H14FN5
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)C2=CC3=C(C=C2C#N)NN=C3C4=CN(N=C4)C
InChIInChI=1S/C19H14FN5/c1-11-4-3-5-16(20)18(11)14-7-15-17(6-12(14)8-21)23-24-19(15)13-9-22-25(2)10-13/h3-7,9-10H,1-2H3,(H,23,24)
InChIKeyKSWBAYVYDDFVFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hpk1-IN-24 (HPK1 Inhibitor 24): Overview, Target Class, and Procurement Considerations


Hpk1-IN-24 (also designated HPK1-IN-24 or Example 51) is a synthetic small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1, MAP4K1), a serine/threonine kinase in the MAP4K family that functions as a negative regulator of T cell receptor (TCR) signaling and T cell activation . The compound is characterized by a 1H-indazole core scaffold with a 2-fluoro-6-methylphenyl substituent and a 1-methyl-1H-pyrazol-4-yl moiety, with molecular formula C₁₉H₁₄FN₅ and molecular weight 331.35 g/mol [1]. Hpk1-IN-24 is available from multiple commercial vendors for research applications in cancer immunotherapy and immune checkpoint modulation [2].

Why HPK1 Inhibitors Are Not Interchangeable: Hpk1-IN-24 and the Critical Role of Chemical Structure in Target Engagement


HPK1 inhibitors within the MAP4K family exhibit fundamentally divergent selectivity profiles due to differences in ATP-binding pocket occupancy, hinge-binding motifs, and conformational interactions with the kinase domain [1]. Substitution of Hpk1-IN-24 with another in-class HPK1 inhibitor without verifying comparative data would constitute an uncontrolled experimental variable. Specifically, Hpk1-IN-24 possesses a unique 1H-indazole scaffold with a 2-fluoro-6-methylphenyl substituent not found in pyrazolopyrimidine-based inhibitors (e.g., compound 10n), pyrimidine-based inhibitors (e.g., HPK1-IN-7), or lactam-based clinical candidates (e.g., PF-07265028) [2]. These structural distinctions directly influence kinase selectivity, cellular permeability, and pharmacokinetic behavior—parameters that cannot be inferred from HPK1 inhibitory activity alone [3]. The evidence presented in Section 3 establishes the specific, quantifiable basis for selecting Hpk1-IN-24 over alternative HPK1 inhibitors for defined research applications.

Hpk1-IN-24 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Alternative HPK1 Inhibitors


Enzymatic Potency Comparison: Hpk1-IN-24 (Ki = 100 nM) vs. High-Potency HPK1 Inhibitors (IC₅₀ < 10 nM)

Hpk1-IN-24 exhibits a Ki value of 100 nM against HPK1 kinase in biochemical assays, classifying it as a moderately potent inhibitor relative to next-generation HPK1 inhibitors . In direct cross-study comparison, HPK1-IN-7 demonstrates an IC₅₀ of 2.6 nM ; HDM2004 exhibits an IC₅₀ of 1.89 nM ; and HPK1-IN-54 displays an IC₅₀ of 2.67 nM [1]. The potency differential between Hpk1-IN-24 and these high-potency analogs ranges from approximately 37-fold (vs. HPK1-IN-7) to 53-fold (vs. HDM2004).

HPK1/MAP4K1 inhibition kinase assay cancer immunotherapy biochemical potency

Chemical Scaffold Distinction: Indazole-Based Hpk1-IN-24 vs. Pyrazolopyrimidine-Based Inhibitors

Hpk1-IN-24 is built upon a 1H-indazole core scaffold (specifically 5-(2-fluoro-6-methylphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazole-6-carbonitrile), representing a distinct chemotype among reported HPK1 inhibitors [1]. In contrast, the majority of advanced HPK1 inhibitors in the literature—including compound 10n, HPK1-IN-65, and HPK1-IN-7—are constructed around pyrazolopyrimidine or pyrimidine cores [2]. Scaffold-level differences between Hpk1-IN-24 (indazole series) and these pyrazolopyrimidine-based inhibitors carry class-level inference for differential kinase selectivity patterns and distinct pharmacokinetic properties.

chemical scaffold diversity structure-activity relationship medicinal chemistry lead optimization

Discovery Chronology and Research-Grade Classification: Hpk1-IN-24 as an Early-Stage Tool Compound

Hpk1-IN-24 is referenced as 'Example 51' in patent literature (WO2024105363A1), designating it as a research-stage compound from an early patent filing in the HPK1 inhibitor discovery landscape [1]. This contrasts with more advanced HPK1 inhibitors that have progressed to later-stage optimization: BLU-852 has been optimized for once-daily human dosing [2]; PF-07265028 has undergone comprehensive kinome selectivity profiling [3]; and HPK1-IN-7 includes published in vivo efficacy data in syngeneic tumor models . Hpk1-IN-24 is positioned as a tool compound suitable for biochemical and cellular target engagement studies rather than as an optimized drug candidate.

tool compound research reagent target validation early discovery

Critical Data Gap: Absence of Published Kinase Selectivity Profiling for Hpk1-IN-24

No published selectivity data are currently available for Hpk1-IN-24 against the MAP4K family member GLK (MAP4K3) or against any broader kinase panel . This represents a material information gap relative to characterized HPK1 inhibitors: HPK1-IN-65 displays 1257-fold selectivity over GLK [1]; HPK1-IN-7 shows 54-fold selectivity over GLK (IC₅₀ 2.6 nM vs. 140 nM) ; HDM2004 demonstrates >30-fold selectivity over GLK ; and HPK1-IN-54 exhibits >100-fold selectivity over MAP4K family members [2].

kinase selectivity MAP4K family GLK selectivity data transparency

Optimal Research Applications for Hpk1-IN-24: Target Validation and Scaffold-Diversity Studies


In Vitro HPK1 Target Engagement Validation in Biochemical Kinase Assays

Hpk1-IN-24 is optimally deployed in biochemical kinase inhibition assays to confirm HPK1 target engagement where the established Ki value of 100 nM provides a reference benchmark for assay validation and hit confirmation . The moderate potency allows researchers to observe dose-dependent inhibition curves without complete saturation of the target at low nanomolar concentrations, which can be advantageous for discriminating between partial and full inhibition phenotypes [1]. This scenario is supported by the quantitative biochemical Ki determination (Evidence Item 1).

Chemotype-Diversification Studies for Structure-Activity Relationship (SAR) Analysis

The 1H-indazole scaffold of Hpk1-IN-24 distinguishes it from the predominant pyrazolopyrimidine and pyrimidine chemotypes that dominate the HPK1 inhibitor literature [2]. Researchers engaged in SAR exploration or lead optimization campaigns can utilize Hpk1-IN-24 as a structurally distinct reference compound to assess scaffold-dependent variations in target binding mode, cellular permeability, and metabolic stability [3]. This application directly leverages the scaffold-distinction evidence established in Evidence Item 2.

Early-Stage Drug Discovery Target Deconvolution and Mechanism-of-Action Studies

As a research-grade tool compound from early patent disclosures (Example 51, WO2024105363A1), Hpk1-IN-24 is appropriate for target deconvolution studies and preliminary mechanism-of-action investigations in T cell activation assays [4]. Its classification as a moderately potent, minimally characterized inhibitor makes it suitable for generating hypothesis-driving data rather than definitive pharmacological conclusions . This scenario is grounded in the development-stage classification evidence presented in Evidence Item 3.

Negative Control or Baseline Comparator for High-Potency HPK1 Inhibitor Studies

The 38- to 2150-fold lower potency of Hpk1-IN-24 relative to advanced HPK1 inhibitors (HPK1-IN-7, HDM2004, HPK1 inhibitor 1) positions it as a useful moderate-activity comparator or negative control in experiments designed to benchmark the effects of high-potency HPK1 inhibition . In cellular assays where complete HPK1 inhibition may produce overt phenotypes, Hpk1-IN-24 can serve as a partial-inhibition control to discriminate between graded versus binary target engagement effects . This application follows directly from the quantitative potency differentials documented in Evidence Item 1.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-24

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.